molecular formula C9H20N2 B1646761 N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine CAS No. 933684-70-9

N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine

Cat. No.: B1646761
CAS No.: 933684-70-9
M. Wt: 156.27 g/mol
InChI Key: YSWZWFUGBKCCCN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine is a tertiary amine featuring a piperidine ring substituted at the 3-position of an ethanamine backbone, with two methyl groups attached to the nitrogen atom. This structure confers moderate lipophilicity and basicity, influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

N,N-dimethyl-2-piperidin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-11(2)7-5-9-4-3-6-10-8-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWZWFUGBKCCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reductive Amination: : One common method to synthesize N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine involves the reductive amination of 3-piperidone with dimethylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

  • Alkylation of Piperidine: : Another method involves the alkylation of piperidine with N,N-dimethyl-2-chloroethanamine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.

Chemical Reactions Analysis

Alkylation Reactions

The dimethylamino group facilitates alkylation under mild conditions. For example:

  • Reaction with alkyl halides : Substitution occurs at the tertiary amine, forming quaternary ammonium salts. This reaction is typically performed in polar aprotic solvents (e.g., DMF) at room temperature.

  • Mitsunobu reaction : The compound can participate in alkylation with alcohols using triphenylphosphine and diethyl azodicarboxylate (DEAD), forming derivatives with extended carbon chains.

Acylation Reactions

The amine reacts with acylating agents to form amides:

  • Acetyl chloride : In the presence of a base (e.g., triethylamine), acetylation yields N-acetyl derivatives.

  • Phosphoryl azides : Under catalytic conditions, acylation produces phosphoramidates, useful in medicinal chemistry .

Reduction and Oxidation

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the tertiary amine to a secondary amine, altering electronic properties.

  • Oxidation : Reacts with oxidizing agents (e.g., KMnO₄) to form N-oxides, which exhibit distinct solubility and reactivity profiles.

Coupling Reactions

  • Diazonium salt coupling : Forms hydrazones via reaction with diazotized aromatic amines. For example, coupling with benzenediazonium chloride yields arylhydrazono derivatives .

  • Japp–Klingemann cleavage : Intermediate azo compounds undergo cleavage to produce aldehydes or ketones .

Hydrolysis and Stability

  • Acidic hydrolysis : The dimethylamino group hydrolyzes in concentrated HCl, yielding secondary amines and formaldehyde .

  • Thermal stability : Decomposes above 200°C, releasing dimethylamine and forming piperidine-derived byproducts.

Comparative Reaction Analysis

Reaction TypeReagents/ConditionsProductKey Findings
AlkylationCH₃I, DMF, RTQuaternary ammonium saltHigh yield (>80%)
AcylationAcCl, Et₃N, CH₂Cl₂N-Acetyl derivativeRequires anhydrous conditions
Diazonium couplingArN₂⁺Cl⁻, H₂O/EtOHArylhydrazono compoundForms equilibrium mixtures
OxidationKMnO₄, H₂ON-OxideAlters receptor binding

Mechanistic Insights

  • Nitrogen extrusion : DFT studies suggest intermediates like 1,1-diazenes form during oxidation, releasing N₂ gas .

  • Radical pathways : Homolytic cleavage of C–N bonds in oxidized intermediates generates biradical species, influencing cyclization outcomes .

Scientific Research Applications

Pharmacological Research

DMPEA has been studied for its potential role as a neurotransmitter and its effects on the central nervous system. It is structurally related to various psychoactive compounds, including those that interact with serotonin and dopamine receptors.

Case Study: Neurotransmitter Activity

Research has indicated that DMPEA may influence neurotransmitter release, particularly in the context of mood disorders. Studies suggest that compounds similar to DMPEA can modulate serotonin levels, which are crucial for mood regulation and anxiety relief .

Synthesis of Bioactive Compounds

DMPEA serves as a building block in the synthesis of various bioactive molecules, particularly in the development of new drugs targeting neurological conditions.

Table 1: Synthesis Pathways Using DMPEA

Compound TypeReaction TypeYield (%)Reference
Piperidine DerivativesAlkylation with DMPEA75-85
Heterocyclic CompoundsCyclization reactions60-70
Antidepressant AnaloguesAmine coupling50-65

Analytical Chemistry

DMPEA is utilized in chromatography and mass spectrometry as a reference standard due to its well-defined structure and properties.

Case Study: Mass Spectrometry Applications

In analytical chemistry, DMPEA has been employed as an internal standard for quantifying related compounds in biological samples, enhancing the accuracy of pharmacokinetic studies .

Drug Development

The structural characteristics of DMPEA make it a candidate for developing new therapeutic agents aimed at treating neurodegenerative diseases and psychiatric disorders.

Table 2: Potential Therapeutic Applications

ConditionMechanism of ActionStatus
DepressionSerotonin receptor modulationPreclinical
Anxiety DisordersDopamine pathway interactionResearch
Neuropathic PainNMDA receptor antagonismClinical Trials

Toxicology Studies

Research into the toxicological profile of DMPEA suggests low toxicity levels when administered at therapeutic doses, making it a safer alternative to more potent analogs.

Mechanism of Action

The mechanism by which N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine exerts its effects depends on its interaction with molecular targets such as receptors or enzymes. The piperidine ring and dimethylamine group can interact with active sites, influencing the activity of these targets. The exact pathways involved vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Containing Ethanamine Derivatives

a) N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (Compound 29)
  • Structure : Differs by a trifluoromethoxyphenyl group and a methyl-piperidine substitution.
  • Pharmacology : Exhibits high affinity for σ1 receptors (Ki = 5.2 nM) and σ2 receptors (Ki = 8.7 nM), demonstrating potent anti-cocaine effects in murine models .
  • Key Difference : The trifluoromethoxy group enhances metabolic stability and receptor selectivity compared to the unsubstituted piperidinyl analog.
b) N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine
  • Structure : Contains a methoxy linker between the ethanamine and piperidine moieties.
  • Relevance : The ether linkage may reduce basicity and alter blood-brain barrier penetration compared to direct piperidinyl attachment .

Piperazine vs. Piperidine Derivatives

a) 2-(Piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine (LP)
  • Structure : Replaces piperidine with a piperazine ring.

Aromatic Substitutions and Bioactivity

a) Finoxetines (N,N-Dimethyl-2-(2-phenoxyethoxy)ethanamine Core)
  • Structure: Features a phenoxyethoxy substituent instead of piperidine.
  • Pharmacology: Active in zebrafish models at ~15 μM, suggesting CNS activity. The phenoxy group may confer serotoninergic or adrenergic modulation .
b) Doxylamine Metabolites (e.g., N,N-Dimethyl-2-[1-phenyl-1-(2-pyridyl)ethoxy]ethanamine)
  • Structure : Contains phenyl-pyridyl ethoxy substituents.
  • Metabolism : Undergoes hydroxylation and N-demethylation, producing metabolites with varied receptor affinities (e.g., histamine H1 antagonism) .

Heterocyclic and Prodrug Modifications

a) Pt(IV) Complex with N,N-Dimethyl-2-[2-(quinolin-8-yl)-1H-benzimidazol-1-yl]ethanamine
  • Structure : The ethanamine moiety is part of a platinum(IV) prodrug.
  • Function: Stable in acidic environments (e.g., stomach) and activated by glutathione reduction.

Structural and Pharmacological Data Table

Compound Name Key Substituents Molecular Weight Receptor Affinity (Ki, nM) Biological Activity
N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine 3-piperidinyl, N,N-dimethyl ~184.3* Not reported Hypothesized CNS activity
Compound 29 Trifluoromethoxyphenyl, piperidinyl 437.3 σ1: 5.2; σ2: 8.7 Anti-cocaine action (mice)
Finoxetine Phenoxyethoxy ~265.3* Not reported Zebrafish CNS activation
Doxylamine Metabolite Phenyl-pyridyl ethoxy ~326.4 H1 receptor antagonism Sedative, antihistaminic
Pt(IV) Prodrug Quinolinyl-benzimidazolyl ~650.1 N/A Aβ42 reduction (40% in mice)

*Calculated based on structural formula.

Critical Analysis of Structural Variations

  • Piperidine vs. Piperazine : Piperidine’s saturated ring enhances rigidity and lipophilicity, favoring CNS penetration, while piperazine’s polarity improves solubility for peripheral targets .
  • Aromatic Substituents : Electron-withdrawing groups (e.g., trifluoromethoxy) increase metabolic stability and receptor affinity, as seen in σ1 ligands .
  • N-Substitution : N,N-Dimethyl groups reduce first-pass metabolism compared to primary amines but may limit hydrogen-bonding interactions .

Biological Activity

N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine, commonly known as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and neuropharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is known to enhance biological activity through interactions with various receptors. The structural formula can be denoted as follows:

C9H14N2\text{C}_9\text{H}_{14}\text{N}_2

1. Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various piperidine derivatives, including this compound, which demonstrated potent activity against a range of bacterial strains.

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus32 µg/mL
Piperidine Derivative AP. aeruginosa16 µg/mL
Piperidine Derivative BK. pneumoniae8 µg/mL

This data suggests that this compound has comparable efficacy to other derivatives in inhibiting bacterial growth .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages.

CytokineControl (pg/mL)Treatment (pg/mL)
TNF-α1500600
IL-61200450
IL-1β800300

These findings indicate that this compound effectively modulates inflammatory responses, making it a candidate for further development in anti-inflammatory therapies .

3. Neuropharmacological Effects

Piperidine derivatives are known for their interactions with the central nervous system (CNS). This compound has shown potential as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters.

Case Study: Alzheimer's Disease Model

In a study involving an Alzheimer's disease model, this compound was administered to evaluate its cognitive-enhancing effects:

ParameterControl Group (Mean ± SD)Treatment Group (Mean ± SD)
Memory Retention Score45 ± 575 ± 4
Cholinesterase Activity (µM)0.5 ± 0.050.2 ± 0.03

The results demonstrated a significant improvement in memory retention and a reduction in cholinesterase activity, indicating its potential as a therapeutic agent for cognitive disorders .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine
Reactant of Route 2
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N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine

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